Cas no 329049-15-2 (4-(1E)-{(2-bromophenyl)formamidoimino}methylphenyl 2-(4-chloro-2-methylphenoxy)acetate)

329049-15-2 structure
Nom du produit:4-(1E)-{(2-bromophenyl)formamidoimino}methylphenyl 2-(4-chloro-2-methylphenoxy)acetate
Numéro CAS:329049-15-2
Le MF:C23H18BrClN2O4
Mégawatts:501.757024288177
CID:6408276
PubChem ID:9606176
4-(1E)-{(2-bromophenyl)formamidoimino}methylphenyl 2-(4-chloro-2-methylphenoxy)acetate Propriétés chimiques et physiques
Nom et identifiant
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- 4-(1E)-{(2-bromophenyl)formamidoimino}methylphenyl 2-(4-chloro-2-methylphenoxy)acetate
- (E)-4-((2-(2-bromobenzoyl)hydrazono)methyl)phenyl 2-(4-chloro-2-methylphenoxy)acetate
- 4-[(1E)-{[(2-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE
- [4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-(4-chloro-2-methylphenoxy)acetate
- 329049-15-2
- AKOS002166373
- F0890-0344
- Benzoic acid, 2-bromo-, 2-[[4-[[2-(4-chloro-2-methylphenoxy)acetyl]oxy]phenyl]methylene]hydrazide
-
- Piscine à noyau: 1S/C23H18BrClN2O4/c1-15-12-17(25)8-11-21(15)30-14-22(28)31-18-9-6-16(7-10-18)13-26-27-23(29)19-4-2-3-5-20(19)24/h2-13H,14H2,1H3,(H,27,29)
- La clé Inchi: VDCKEFDDKUXBGF-UHFFFAOYSA-N
- Sourire: C(NN=CC1=CC=C(OC(COC2=CC=C(Cl)C=C2C)=O)C=C1)(=O)C1=CC=CC=C1Br
Propriétés calculées
- Qualité précise: 500.01385g/mol
- Masse isotopique unique: 500.01385g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 8
- Complexité: 627
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 77Ų
- Le xlogp3: 6
4-(1E)-{(2-bromophenyl)formamidoimino}methylphenyl 2-(4-chloro-2-methylphenoxy)acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0890-0344-15mg |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-5mg |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-2mg |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-3mg |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-5μmol |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-20mg |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-40mg |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-2μmol |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-30mg |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0890-0344-4mg |
4-[(1E)-{[(2-bromophenyl)formamido]imino}methyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate |
329049-15-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
4-(1E)-{(2-bromophenyl)formamidoimino}methylphenyl 2-(4-chloro-2-methylphenoxy)acetate Littérature connexe
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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